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Compound of Interest

3-Chloro-6-(4-
Compound Name:
piperidyloxy)pyridazine

Cat. No.: B1452015

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds is
paramount to achieving therapeutic efficacy and optimizing pharmacokinetic profiles. Among
the vast arsenal of heterocyclic compounds, pyridazine derivatives have emerged as
"privileged scaffolds" due to their unique physicochemical properties that are highly
advantageous for drug design.[1][2] This guide focuses on a specific, high-value building block:
3-Chloro-6-(4-piperidyloxy)pyridazine, registered under CAS number 1185536-63-3.

This compound is a bifunctional intermediate, featuring a reactive chloro-substituent on the
electron-deficient pyridazine ring and a piperidyloxy moiety that provides a vector for further
structural diversification. Its utility lies in its capacity to serve as a cornerstone for the synthesis
of more complex molecules targeting a wide array of biological pathways. This document
serves as a technical resource for researchers, medicinal chemists, and drug development
professionals, offering insights into its synthesis, characterization, applications, and safe
handling.
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Property Data Source(s)

3-Chloro-6-(piperidin-4-

'UPAC Name yloxy)pyridazine 13
CAS Number 1185536-63-3 [41[5]
Molecular Formula CoH12CIN3O [31[4]
Molecular Weight 213.66 g/mol [4]
Appearance White to off-white solid (typical) Inferred

. o Synthetic intermediate in
Primary Application _ [4][6]
pharmaceutical R&D

PART 1: Synthesis and Mechanistic Rationale

The construction of the 3-Chloro-6-(4-piperidyloxy)pyridazine molecule is most efficiently
achieved via the Williamson ether synthesis, a robust and widely utilized method for forming
ether linkages.[7][8] This reaction is valued for its broad scope and reliability in both laboratory
and industrial settings.[7] The strategic choice of this pathway involves the nucleophilic
substitution of a chlorine atom on a pyridazine ring by an alcohol.

The Underlying Chemistry: An SN2 Pathway

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[7][8]
[9][10] The core principle involves the attack of a nucleophile (an alkoxide ion) on an
electrophilic carbon atom bearing a good leaving group (a halide).[7][9]

The key steps are:

o Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the
hydroxyl group of 4-hydroxypiperidine. This generates a potent nucleophile, the piperidin-4-
olate anion.[11]

» Nucleophilic Attack: The newly formed alkoxide attacks one of the electrophilic carbon atoms
of 3,6-dichloropyridazine. The carbon atom bonded to chlorine is susceptible to attack due to
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the electron-withdrawing nature of both the chlorine atom and the adjacent nitrogen atoms in
the pyridazine ring.

o Displacement: The attack occurs in a concerted fashion, displacing a chloride ion as the
leaving group and forming the final ether product.

The choice of 3,6-dichloropyridazine as the starting material is strategic. The two chlorine
atoms provide reactivity, but the reaction can be controlled to favor monosubstitution, leaving
the second chlorine atom at the 3-position available for subsequent synthetic modifications.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis, from starting materials to the
final product.

Starting Materials

4-Hydroxypiperidine 3,6-Dichloropyridazine

Step 1

Reactipn Steps

Deprotonation

(Base, e.g., NaH) Step 2

tep 2

SN2 Nucleophilic o
Substitution

Yields

Final Product

= 3-Chloro-6-(4-piperidyloxy)pyridazine =
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Figure 1: Synthetic workflow for 3-Chloro-6-(4-piperidyloxy)pyridazine.

Experimental Protocol

This protocol is a representative procedure based on established chemical principles.
Researchers should adapt it based on laboratory conditions and scale, always adhering to
rigorous safety standards.

 Inert Atmosphere Setup: Equip a dry, three-necked round-bottom flask with a magnetic
stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of inert gas (nitrogen
or argon) throughout the reaction.

o Solvent and Base: Add a suitable aprotic polar solvent, such as N,N-Dimethylformamide
(DMF) or Tetrahydrofuran (THF), to the flask. Cool the flask in an ice bath (0 °C).

o Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1
equivalents) portion-wise to the solvent.

e Nucleophile Addition: Dissolve 4-hydroxypiperidine (1.0 equivalent) in a minimal amount of
the reaction solvent and add it dropwise to the NaH suspension. Stir the mixture at 0-10 °C
for 30-60 minutes to allow for complete formation of the alkoxide.

o Electrophile Addition: Add a solution of 3,6-dichloropyridazine (1.05 equivalents) in the
reaction solvent to the mixture dropwise, maintaining the temperature below 20 °C.

e Reaction Progression: After the addition is complete, allow the reaction mixture to warm to
room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer
Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

e Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly
adding ice-cold water or a saturated aqueous solution of ammonium chloride (NH4Cl).

o Extraction and Purification: Transfer the mixture to a separatory funnel and extract the
product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined
organic layers with brine, dry over anhydrous sodium sulfate (Na2SOa), filter, and
concentrate under reduced pressure.
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 Final Purification: Purify the crude product using column chromatography on silica gel to
yield pure 3-Chloro-6-(4-piperidyloxy)pyridazine.

PART 2: The Role of the Pyridazine Scaffold in Drug
Discovery

The pyridazine ring is a bioisostere of the phenyl ring but offers distinct advantages.[1] Its
unique electronic properties, including a high dipole moment and dual hydrogen-bond
accepting capacity, are crucial for molecular recognition and binding to biological targets.[1]

Key Advantages of the Pyridazine Moiety:

o Enhanced Polarity & Solubility: The nitrogen atoms increase polarity, which can improve
aqueous solubility and modify pharmacokinetic properties.

o Hydrogen Bonding: The two adjacent nitrogen atoms can act as robust hydrogen bond
acceptors, forming critical interactions with protein active sites.[1]

o Metabolic Stability: The pyridazine core can confer greater resistance to metabolic
degradation (e.g., by cytochrome P450 enzymes) compared to a simple phenyl ring.[1]

e Reduced hERG Liability: Incorporating a pyridazine ring has been shown in some cases to
reduce a molecule's interaction with the cardiac hERG potassium channel, a common cause
of cardiotoxicity in drug development.[1]

This scaffold is present in several marketed drugs, demonstrating its clinical relevance. For
instance, it forms the core of agents targeting kinases, G-protein coupled receptors, and
enzymes involved in inflammation and cancer.[2][12][13]

Conceptual Target Interaction

The diagram below conceptualizes how a drug molecule containing the 3-Chloro-6-(4-
piperidyloxy)pyridazine scaffold might interact with a hypothetical protein kinase active site.
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Figure 2: Conceptual binding model of a pyridazine-based inhibitor.

PART 3: Analytical Characterization and Quality
Control

Rigorous analytical chemistry is essential to confirm the identity, purity, and structure of the
synthesized compound. A combination of spectroscopic and chromatographic techniques
provides a self-validating system for quality control.

Core Analytical Techniques

» Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for
unambiguous structure elucidation.[14][15][16] Both *H NMR and 3C NMR are required.

o H NMR: Will show distinct signals for the protons on the pyridazine ring and the piperidine
ring. The chemical shifts and coupling patterns confirm the connectivity.

o 18C NMR: Will show the expected number of carbon signals, confirming the molecular

backbone.
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e Mass Spectrometry (MS): Determines the molecular weight of the compound and provides
fragmentation patterns that support the proposed structure. The isotopic pattern for chlorine
(3°Cl and 3’Cl) will be a key diagnostic feature.

o High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the
compound. A single, sharp peak indicates a high degree of purity.

Expected Analytical Data

Technique

Expected Results for 3-Chloro-6-(4-
piperidyloxy)pyridazine

- Two doublets in the aromatic region (6 7.0-8.0
ppm) for the pyridazine protons. - A multiplet for
the -CH-O- proton on the piperidine ring (o 4.5-

1H NMR 5.5 ppm). - Multiple signals in the aliphatic
region (& 1.5-3.5 ppm) for the remaining
piperidine CH2 protons. - A broad singlet for the
piperidine N-H proton.

- Four signals in the aromatic/heteroaromatic
region for the pyridazine carbons. - One signal

13C NMR for the C-O carbon of the piperidine ring. - Two
or three signals for the remaining piperidine

carbons.

- [M+H]* peak at m/z = 214.07. - Characteristic
Mass Spec (ESI+) isotopic pattern with a peak at m/z = 216.07
(approx. 1/3 intensity) due to the 37Cl isotope.

- Purity >97% (typical for R&D grade material).
[4]

HPLC

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 3-
Chloro-6-(4-piperidyloxy)pyridazine and its precursors. Information should be drawn from the
relevant Safety Data Sheets (SDS).[17][18][19]
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Personal Protective Equipment (PPE)

o Eye Protection: Wear chemical safety goggles or a face shield.[18]
» Hand Protection: Use chemically resistant gloves (e.g., nitrile).[18]
e Body Protection: Wear a standard laboratory coat.

» Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume
hood, to avoid inhalation of dust or vapors.[18][20]

Handling and Storage

o Handling: Avoid contact with skin, eyes, and clothing.[17][21] Avoid the formation of dust and
aerosols.[17][18] Wash hands thoroughly after handling.[21]

o Storage: Store in a cool, dry, and well-ventilated place.[17] Keep the container tightly sealed
and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

First-Aid Measures

« If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[18][20]
¢ In Case of Skin Contact: Immediately wash with plenty of soap and water.[21]

e In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do. Continue rinsing and seek medical advice.[18][20]

« |If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical
attention.[18]

Conclusion

3-Chloro-6-(4-piperidyloxy)pyridazine is more than just a chemical compound; it is a
versatile and strategically designed tool for the modern medicinal chemist. Its synthesis is
grounded in reliable, well-understood organic reactions. The pyridazine core imparts favorable
physicochemical properties for drug development, while its bifunctional nature—a reactive
chlorine for substitution and a piperidine ring for further elaboration—provides a robust platform
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for generating diverse chemical libraries. Understanding the synthesis, characterization, and
safe handling of this intermediate is crucial for any research program aiming to leverage the
power of the pyridazine scaffold in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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